Tris(1-aminopropan-2-yl) borate
Description
Tris(1-aminopropan-2-yl) borate is a tripodal borate ligand featuring three 1-aminopropan-2-yl substituents bound to a central boron atom. These ligands are characterized by their anionic charge, facially coordinating topology, and tunable electronic/steric properties, making them valuable in coordination chemistry and catalysis .
Tris(carbene)borate ligands, for instance, are synthesized via reactions of imidazolium or benzimidazolium salts with borane precursors (e.g., Me$3$N:BHBr$2$) in chlorobenzene, yielding hydroborane dications that are subsequently deprotonated to generate the active ligands . Spectral data (e.g., $^1$H NMR resonances at 10.82 ppm for acidic protons in HB(MeBz)$3$Br$2$) confirm their structural integrity .
Properties
CAS No. |
10164-64-4 |
|---|---|
Molecular Formula |
C9H24BN3O3 |
Molecular Weight |
233.12 g/mol |
IUPAC Name |
tris(1-aminopropan-2-yl) borate |
InChI |
InChI=1S/C9H24BN3O3/c1-7(4-11)14-10(15-8(2)5-12)16-9(3)6-13/h7-9H,4-6,11-13H2,1-3H3 |
InChI Key |
SMIBBGLDGBPYJI-UHFFFAOYSA-N |
SMILES |
B(OC(C)CN)(OC(C)CN)OC(C)CN |
Canonical SMILES |
B(OC(C)CN)(OC(C)CN)OC(C)CN |
Other CAS No. |
10164-64-4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tris(2-amino-1-methylethyl) borate typically involves the reaction of boric acid with 2-amino-1-methylethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Tris(1-aminopropan-2-yl) borate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tris(1-aminopropan-2-yl) borate has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it is used in the study of enzyme immobilization and stabilizationIn industry, it is used in the production of specialized materials and coatings .
Mechanism of Action
The mechanism of action of tris(2-amino-1-methylethyl) borate involves its interaction with specific molecular targets and pathways. It can form covalent bonds with certain functional groups, leading to changes in the structure and function of the target molecules. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Table 2: Steric Parameters (G Values) of Selected Ligands
Stability and Topological Consistency
- Tris(pyrazolyl)borates (Tp): Moisture-sensitive in free form but form stable metal complexes (e.g., [Tp*NiNO$_2$]) .
- Tris(carbene)borates: Maintain consistent topology across substituents, enabling predictable coordination geometries, unlike flexible tris(phosphino)borates .
- Tris(phosphino)borates: Adapt steric bulk to coordination number, reducing G values in higher-coordinate complexes .
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